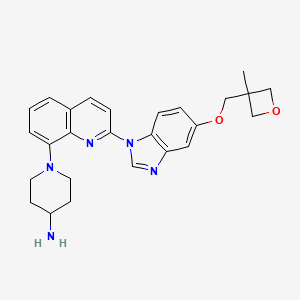
克雷诺拉尼布
概述
描述
科学研究应用
克雷诺拉尼布具有广泛的科学研究应用,包括:
作用机制
克雷诺拉尼布通过选择性抑制受体酪氨酸激酶(包括 FLT3、PDGFRα 和 PDGFRβ)的活性发挥其作用 . 它与这些激酶的活性构象结合,阻止其磷酸化,并随后激活下游信号通路,如 ERK 和 AKT/mTOR 通路 . 这种抑制导致抑制癌细胞增殖和诱导细胞凋亡 .
类似化合物:
索拉非尼: 另一种酪氨酸激酶抑制剂,靶向 FLT3,但对其他激酶具有更广泛的活性。
奎扎替尼: 一种选择性 FLT3 抑制剂,对 FLT3-ITD 突变体具有活性。
米哚妥林: 一种多激酶抑制剂,靶向 FLT3、KIT 和其他激酶.
克雷诺拉尼布的独特性: 克雷诺拉尼布在对 FLT3、PDGFRα 和 PDGFRβ 的野生型和突变型亚型的高选择性和效力方面是独特的 . 与其他抑制剂不同,它优先与这些激酶的活性构象结合,使其能够有效地对抗赋予耐药性的突变 .
生化分析
Biochemical Properties
Crenolanib interacts with several enzymes and proteins. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, Crenolanib is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .
Cellular Effects
Crenolanib has significant effects on various types of cells and cellular processes. It suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation, resulting in corresponding growth-suppressing effects . Moreover, Crenolanib suppresses the expression of stem cell markers, such as OCT4, NANOG, and SOX2 .
Molecular Mechanism
Crenolanib exerts its effects at the molecular level through several mechanisms. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, Crenolanib is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .
Temporal Effects in Laboratory Settings
In laboratory settings, Crenolanib has shown to delay the outgrowth of MV4-11 cells in a xenograft mouse model . In combination with the type II TKI sorafenib, a significant decrease in leukemic burden and prolonged survival was observed compared with either type I or II TKI alone .
Dosage Effects in Animal Models
In animal models, the effects of Crenolanib vary with different dosages. For instance, Crenolanib at 100mg TID was administered with intensive salvage therapy in 3 patients (FLAG-IDA in 2, HiDAC in 1). In the other 4 patients, Crenolanib was given with a palliative intent (with decitabine in 2, with azacytidine in 1 and as monotherapy in 1) .
Metabolic Pathways
Crenolanib is involved in several metabolic pathways. It remarkably suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation .
Transport and Distribution
It is known that Crenolanib is an orally bioavailable compound , suggesting that it can be absorbed and distributed in the body after oral administration.
准备方法
合成路线和反应条件: 克雷诺拉尼布的合成涉及多个步骤,从苯并咪唑核的制备开始。关键步骤包括:
- 通过邻苯二胺与合适的羧酸衍生物缩合形成苯并咪唑环。
- 通过亲核取代反应引入喹啉部分。
- 通过还原胺化反应连接哌啶环。
- 最后通过醚化反应用氧杂环丁烷部分进行官能化 .
工业生产方法: 克雷诺拉尼布的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 克雷诺拉尼布经历各种化学反应,包括:
氧化: 在特定条件下,克雷诺拉尼布可以氧化形成相应的氧化物。
还原: 还原反应可用于修饰苯并咪唑核或其他官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 这些反应形成的主要产物包括克雷诺拉尼布的各种衍生物,这些衍生物具有修饰的官能团,可以进一步探索其生物活性 .
相似化合物的比较
Sorafenib: Another tyrosine kinase inhibitor that targets FLT3, but with a broader spectrum of activity against other kinases.
Quizartinib: A selective FLT3 inhibitor with activity against FLT3-ITD mutants.
Midostaurin: A multi-kinase inhibitor that targets FLT3, KIT, and other kinases.
Uniqueness of Crenolanib: Crenolanib is unique in its high selectivity and potency against both wild-type and mutant isoforms of FLT3, PDGFRα, and PDGFRβ . Unlike other inhibitors, it preferentially binds to the active conformation of these kinases, making it effective against resistance-conferring mutations .
属性
IUPAC Name |
1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNHJHQFHQTFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985873 | |
| Record name | Crenolanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670220-88-9 | |
| Record name | Crenolanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crenolanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crenolanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crenolanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRENOLANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
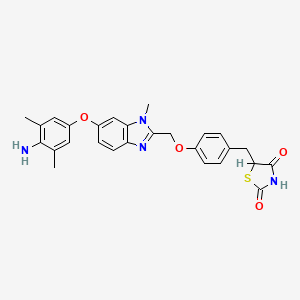

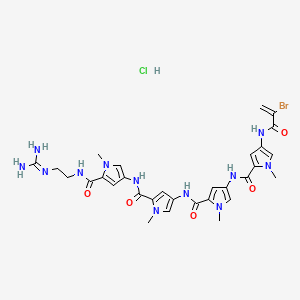

![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
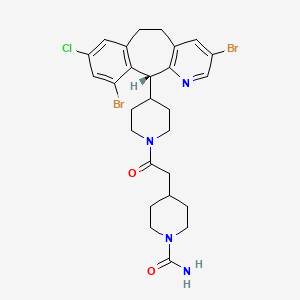

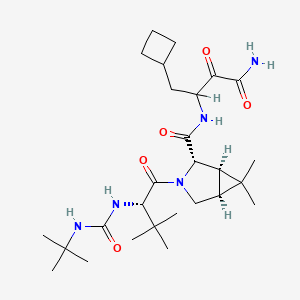
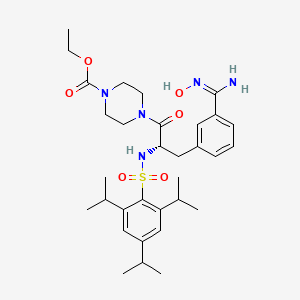
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)

